![molecular formula C17H10BrNO3 B14665807 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one CAS No. 41266-92-6](/img/structure/B14665807.png)
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one is a heterocyclic compound that belongs to the class of pyrano[3,2-f][1,3]benzoxazoles This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a phenyl group at the 2nd position
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxybenzaldehyde, 2-aminophenol, and acetophenone.
Condensation Reaction: The initial step involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminophenol in the presence of a suitable catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with acetophenone under acidic or basic conditions to form the pyrano[3,2-f][1,3]benzoxazole ring system.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one can be compared with other similar compounds, such as:
4-Bromo-6-methyl-2-phenyl-8H-pyrano[2,3-f][1,3]benzoxazol-8-one: This compound has a similar structure but differs in the position of the pyrano ring fusion.
6-Methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one: This compound lacks the bromine atom at the 4th position, which may affect its reactivity and biological activity.
4-Bromo-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one: This compound lacks the methyl group at the 6th position, which may influence its chemical properties and applications.
Eigenschaften
CAS-Nummer |
41266-92-6 |
|---|---|
Molekularformel |
C17H10BrNO3 |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
4-bromo-6-methyl-2-phenylpyrano[3,2-f][1,3]benzoxazol-8-one |
InChI |
InChI=1S/C17H10BrNO3/c1-9-7-13(20)11-8-12-16(14(18)15(11)21-9)22-17(19-12)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
GMMSCIPLHKLDPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=CC3=C(C(=C2O1)Br)OC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


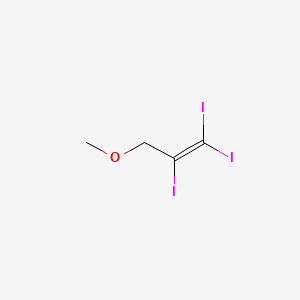
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
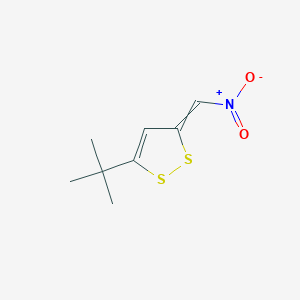

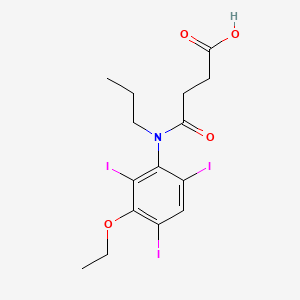
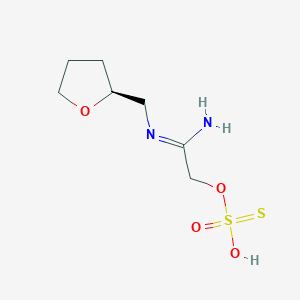
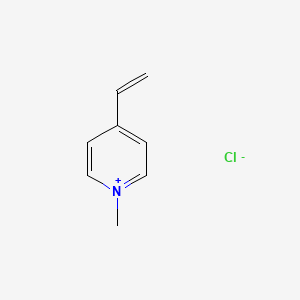

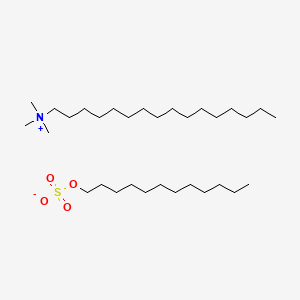
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
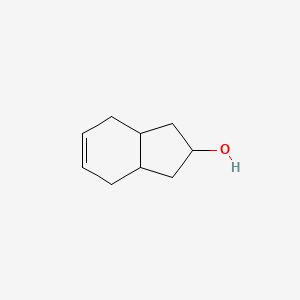
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
